molecular formula C6H13Cl2N5O B2924364 2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride CAS No. 2287262-67-1

2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride

Cat. No.: B2924364
CAS No.: 2287262-67-1
M. Wt: 242.1
InChI Key: ILZIMZKOJAUMCM-UHFFFAOYSA-N
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Description

2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride is a chemical compound with the molecular formula C6H11N5O2HCl It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride typically involves the reaction of imidazole derivatives with hydrazine and other reagents under controlled conditions. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, followed by the addition of hydrazine to introduce the hydrazide group . The reaction conditions often include the use of catalysts such as nickel and mild temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, hydrazides, and other nitrogen-containing compounds.

Scientific Research Applications

2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydrazide group can form covalent bonds with target molecules, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride is unique due to its combination of the imidazole ring and hydrazide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and exhibit potential therapeutic effects that are not commonly seen in other similar compounds .

Properties

IUPAC Name

2-amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O.2ClH/c7-5(6(12)10-8)3-11-2-1-9-4-11;;/h1-2,4-5H,3,7-8H2,(H,10,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZIMZKOJAUMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(C(=O)NN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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